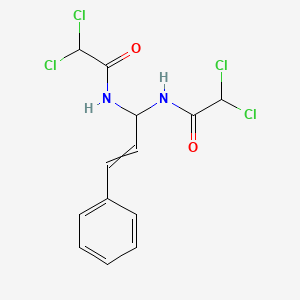
N,N'-(1-Phenylprop-1-ene-3,3-diyl)bis(2,2-dichloroacetamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(1-Phenylprop-1-ene-3,3-diyl)bis(2,2-dichloroacetamide): is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenylpropene backbone with two dichloroacetamide groups attached, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1-Phenylprop-1-ene-3,3-diyl)bis(2,2-dichloroacetamide) typically involves the reaction of 1-phenylpropene with dichloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Starting Materials: 1-Phenylpropene, Dichloroacetyl chloride, Triethylamine.
Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), low temperature (0-5°C), and inert atmosphere (nitrogen or argon).
Procedure: The dichloroacetyl chloride is added dropwise to a solution of 1-phenylpropene and triethylamine in an anhydrous solvent. The reaction mixture is stirred at low temperature for several hours, followed by warming to room temperature and continued stirring. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of N,N’-(1-Phenylprop-1-ene-3,3-diyl)bis(2,2-dichloroacetamide) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as distillation and chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(1-Phenylprop-1-ene-3,3-diyl)bis(2,2-dichloroacetamide): undergoes various chemical reactions, including:
Oxidation: The phenylpropene moiety can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The dichloroacetamide groups can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like primary amines, thiols, or alcohols in the presence of a base (e.g., sodium hydride) and an appropriate solvent (e.g., tetrahydrofuran).
Major Products
Oxidation: Epoxides, diols.
Reduction: Amines, alcohols.
Substitution: Substituted amides, thioamides, or esters.
Applications De Recherche Scientifique
N,N’-(1-Phenylprop-1-ene-3,3-diyl)bis(2,2-dichloroacetamide): has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N’-(1-Phenylprop-1-ene-3,3-diyl)bis(2,2-dichloroacetamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloroacetamide groups can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenylpropene backbone may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
N,N’-(1-Phenylprop-1-ene-3,3-diyl)bis(2,2-dichloroacetamide): can be compared with similar compounds such as:
N,N’-(1-Phenylprop-1-ene-3,3-diyl)bis(2,2-dichloroacetamide): Similar structure but different substituents on the phenyl ring.
N,N’-(1-Phenylprop-1-ene-3,3-diyl)bis(2,2-dichloroacetamide): Similar backbone but different acyl groups.
The uniqueness of N,N’-(1-Phenylprop-1-ene-3,3-diyl)bis(2,2-dichloroacetamide) lies in its specific combination of dichloroacetamide groups and phenylpropene backbone, which imparts distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
58084-96-1 |
|---|---|
Formule moléculaire |
C13H12Cl4N2O2 |
Poids moléculaire |
370.1 g/mol |
Nom IUPAC |
2,2-dichloro-N-[1-[(2,2-dichloroacetyl)amino]-3-phenylprop-2-enyl]acetamide |
InChI |
InChI=1S/C13H12Cl4N2O2/c14-10(15)12(20)18-9(19-13(21)11(16)17)7-6-8-4-2-1-3-5-8/h1-7,9-11H,(H,18,20)(H,19,21) |
Clé InChI |
LRRQHHLDZCQUOV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC(NC(=O)C(Cl)Cl)NC(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


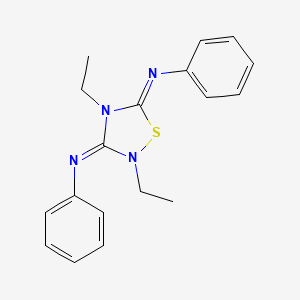
![2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}octanoic acid](/img/structure/B14621787.png)

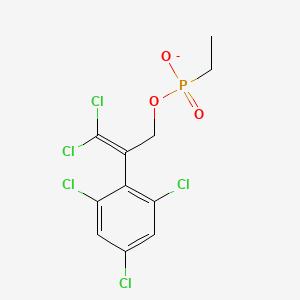
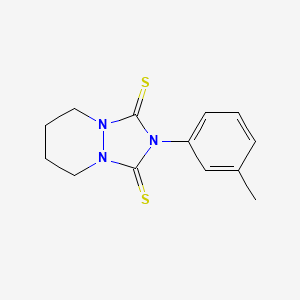
![1H-Imidazo[4,5-b]pyridin-5-amine, 7-(methylthio)-](/img/structure/B14621817.png)
![2,2-Dimethylpropane-1,3-diol;furan-2,5-dione;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;propane-1,2-diol](/img/structure/B14621820.png)
![1-[2-(2,3-Dimethylphenyl)octyl]-1H-imidazole](/img/structure/B14621829.png)
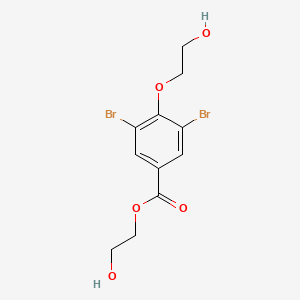
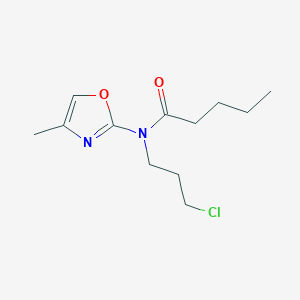
![4-[(E)-(4-Octylphenyl)diazenyl]benzonitrile](/img/structure/B14621860.png)


![2-(4-Bromo-3-methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14621879.png)
